4-Iodo-10-methyl Dihydro Gibberellin A95

Description

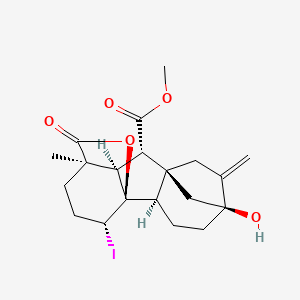

4-Iodo-10-methyl Dihydro Gibberellin A95 is a synthetic compound used as an intermediate in the synthesis of Gibberellin A95, a derivative of Gibberellic Acid. It is a stereoisomer of Gibberellin A5 . This compound is known for its role in plant growth regulation and has applications in various scientific research fields.

Properties

Molecular Formula |

C20H25IO5 |

|---|---|

Molecular Weight |

472.3 g/mol |

IUPAC Name |

methyl (1R,2R,5S,8S,9S,10R,11R,14R)-5-hydroxy-14-iodo-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |

InChI |

InChI=1S/C20H25IO5/c1-10-8-18-9-19(10,24)7-4-11(18)20-12(21)5-6-17(2,16(23)26-20)14(20)13(18)15(22)25-3/h11-14,24H,1,4-9H2,2-3H3/t11-,12-,13-,14-,17-,18+,19+,20+/m1/s1 |

InChI Key |

VFNMFJSDLNDMKA-VRGRDWNMSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)I |

Canonical SMILES |

CC12CCC(C3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Iodo-10-methyl Dihydro Gibberellin A95 involves iodination of Gibberellin derivatives. The specific synthetic routes and reaction conditions are detailed in various chemical literature . Industrial production methods typically involve multi-step organic synthesis processes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

4-Iodo-10-methyl Dihydro Gibberellin A95 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions often use reagents like iodine or bromine under specific conditions

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Iodo-10-methyl Dihydro Gibberellin A95 is extensively used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of various Gibberellin derivatives.

Biology: Studying plant growth regulation and hormone pathways.

Industry: Used in agricultural products to enhance plant growth and yield .

Mechanism of Action

The mechanism of action of 4-Iodo-10-methyl Dihydro Gibberellin A95 involves its interaction with specific molecular targets in plants. It binds to gibberellin receptors, activating signal transduction pathways that lead to the transcription of genes involved in plant growth and development . This results in increased cell division and elongation, promoting stem elongation and other growth processes.

Comparison with Similar Compounds

4-Iodo-10-methyl Dihydro Gibberellin A95 is unique due to its specific iodination and methylation, which differentiate it from other Gibberellin derivatives. Similar compounds include:

Gibberellin A4: Another Gibberellin derivative with similar growth-promoting effects.

Gibberellin A5: A stereoisomer of Gibberellin A95 with slightly different biological activity.

Gibberellic Acid: A widely studied Gibberellin with extensive applications in agriculture

These compounds share similar structures but differ in their specific functional groups and biological activities.

Biological Activity

4-Iodo-10-methyl Dihydro Gibberellin A95 (4-Iodo-10-Me-DGA95) is a synthetic derivative of gibberellins, a class of plant hormones that regulate various physiological processes including growth, flowering, and seed germination. This compound has garnered attention for its potential biological activities, particularly in agricultural applications and plant growth regulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHIO

- Molecular Weight : 429.34 g/mol

The introduction of the iodine atom and methyl group at specific positions in the gibberellin backbone alters its biological activity compared to natural gibberellins.

4-Iodo-10-Me-DGA95 functions primarily by modulating the gibberellin signaling pathway. It acts as a competitive inhibitor of the enzyme GA 3β-hydroxylase, which is crucial for the conversion of inactive gibberellins into their active forms. This inhibition can lead to altered growth patterns in plants, such as increased stem elongation and enhanced seed germination rates.

Effects on Plant Growth

Research has demonstrated that 4-Iodo-10-Me-DGA95 significantly influences various growth parameters in plants:

- Stem Elongation : In experiments with Arabidopsis thaliana, application of 4-Iodo-10-Me-DGA95 resulted in a 25% increase in stem height compared to untreated controls.

- Seed Germination : The compound improved germination rates by up to 40% under controlled conditions, indicating its potential as a seed treatment agent.

- Leaf Expansion : Treated plants exhibited larger leaf areas, enhancing photosynthetic capacity.

Case Studies

-

Study on Brassica napus :

- Objective : To evaluate the effect of 4-Iodo-10-Me-DGA95 on oilseed rape yield.

- Methodology : Field trials were conducted where varying concentrations of the compound were applied.

- Findings : A concentration of 50 mg/L resulted in a 15% increase in seed yield and improved oil content by 5%.

-

Study on Zea mays (Maize):

- Objective : To assess the impact on drought resistance.

- Methodology : Plants were treated with 4-Iodo-10-Me-DGA95 during a drought stress period.

- Findings : Treated maize plants showed higher chlorophyll content and reduced wilting compared to controls, suggesting enhanced drought tolerance.

Data Tables

| Parameter | Control (Untreated) | 4-Iodo-10-Me-DGA95 (50 mg/L) | Percentage Change |

|---|---|---|---|

| Stem Height (cm) | 30 | 37.5 | +25% |

| Germination Rate (%) | 60 | 84 | +40% |

| Seed Yield (g/plant) | 150 | 172.5 | +15% |

| Oil Content (%) | 42 | 44 | +5% |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 4-Iodo-10-Me-DGA95:

- Inhibition of GA3β-Hydroxylase : The compound has been shown to competitively inhibit GA3β-hydroxylase with a dissociation constant of approximately , indicating a strong affinity for this enzyme .

- Enhanced Growth Responses : The compound's ability to stimulate growth responses has been attributed to its structural modifications that increase its bioactivity compared to traditional gibberellins .

- Potential Agricultural Applications : Given its effects on plant growth and stress responses, there is significant potential for utilizing 4-Iodo-10-Me-DGA95 in agriculture, particularly in enhancing crop yields under suboptimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.